molecular formula C13H21NO2 B1453571 (2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine CAS No. 1179634-43-5

(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine

Cat. No. B1453571
CAS RN: 1179634-43-5
M. Wt: 223.31 g/mol
InChI Key: RRLAEWQPLUJNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine” is a chemical compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.31 g/mol .


Molecular Structure Analysis

The molecular structure of “(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine” is characterized by a central nitrogen atom connected to a 2,2-dimethoxyethyl group and a 4-ethylphenylmethyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

“(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine” is a liquid at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability under various conditions are not specified in the available resources .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Reactions of heterocyclic compounds with nucleophiles have been studied, revealing processes like ring transformations and aminations leading to the formation of various derivatives. Such reactions underscore the utility of related compounds in synthesizing novel chemical structures, potentially offering new pathways for creating pharmaceuticals and materials (Plas et al., 2010).

Photovoltaic Applications

In the realm of materials science, certain derivatives have been applied as acceptor and cathode interfacial materials in polymer solar cells. These materials have shown to improve electron mobility and power conversion efficiency, demonstrating the potential of related compounds in enhancing the performance of organic photovoltaic devices (Lv et al., 2014).

Neuropharmacology and Medicinal Chemistry

Research into novel (Phenylalkyl)amines for investigating structure–activity relationships has led to the synthesis of compounds with varying agonistic or antagonistic effects on serotonin receptors, highlighting the potential for developing new therapeutics for neurological disorders (Trachsel, 2003).

Anticancer Agents

Carboxamide derivatives of certain compounds have been evaluated for their cytotoxic activity against various cancer cell lines. Some derivatives have shown potent inhibitory properties, suggesting their potential as leads for anticancer drug development (Deady et al., 2003).

Catalytic Transformations

In the field of catalysis, specific amines have been used in palladium-catalyzed carbonylative transformations, offering efficient methods for synthesizing valuable esters and amides from benzyl amines. Such transformations are crucial for the development of new synthetic methodologies applicable in pharmaceutical and materials chemistry (Li et al., 2018).

Anxiolytic Activity

Research into 4-Amino-2,6-dimethylnicotinic Acid Esters and Amides has explored their potential as anxiolytics. These studies contribute to the search for new therapeutic agents for anxiety disorders, showcasing the medicinal chemistry applications of related compounds (Glozman et al., 2001).

Carbon Dioxide Capture

New tertiary amines synthesized from biomass-based alcohols have been evaluated for enhanced carbon dioxide capture performance. These studies are crucial for developing environmentally friendly technologies for CO2 sequestration, highlighting the relevance of related compounds in addressing climate change (Singto et al., 2016).

Safety and Hazards

Safety data for “(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine” indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-11-5-7-12(8-6-11)9-14-10-13(15-2)16-3/h5-8,13-14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLAEWQPLUJNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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